(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a benzo[d]thiazole moiety, with additional functional groups that may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving thiourea and appropriate aromatic aldehydes under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: This step may involve alkylation reactions using propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Incorporation of the N,N-diallylsulfamoyl Group: This step might involve sulfonamide formation using diallylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the sulfonamide groups, potentially converting them to amines.
Substitution: The benzamide and benzo[d]thiazole moieties may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Epoxides, alcohols, or carboxylic acids.
Reduction Products: Amines, reduced sulfonamides.
Substitution Products: Halogenated derivatives, substituted benzo[d]thiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic process.
Material Science: Potential use in the synthesis of novel polymers or as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine
Drug Development: Potential as a lead compound for the development of new therapeutics targeting specific biological pathways.
Antimicrobial Activity: Investigated for its potential to inhibit the growth of bacteria or fungi.
Industry
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes in environmental or clinical samples.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups may enable it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include:
Signal Transduction: Modulation of signaling pathways by inhibiting key enzymes or receptors.
Gene Expression: Influence on gene expression through interaction with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide: shares structural similarities with other sulfonamide and benzothiazole derivatives, such as:
Uniqueness
Functional Group Diversity: The presence of multiple functional groups (sulfamoyl, prop-2-yn-1-yl, benzamide) in a single molecule provides unique reactivity and potential for diverse applications.
Structural Complexity: The compound’s complex structure may confer specific binding properties and biological activities not seen in simpler analogs.
By understanding the synthesis, reactivity, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S3/c1-4-13-26(14-5-2)35(31,32)18-9-7-17(8-10-18)22(28)25-23-27(15-6-3)20-12-11-19(34(24,29)30)16-21(20)33-23/h3-5,7-12,16H,1-2,13-15H2,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIMQYYFFEKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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